2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Beschreibung
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused bicyclic core structure. Its key structural features include:
- A 2,3-dimethylphenyl group at the 1-position of the pyrazole ring, introducing steric bulk and lipophilicity.
- An N-phenylacetamide side chain at the 5-position, which may influence solubility and target interactions.
Eigenschaften
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-7-6-10-18(15(14)2)26-20-17(11-23-26)21(28)25(13-22-20)12-19(27)24-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOZWJMSQKHJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multi-step organic reactions
-
Preparation of Pyrazolopyrimidine Core
Starting Materials: 2,3-dimethylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the pyrazolopyrimidine core.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent. It has shown promising activity in inhibiting certain enzymes and pathways involved in disease progression.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interaction with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and analogous derivatives, based on evidence from heterogeneous sources:
Key Observations:
Core Modifications: The thieno[2,3-d]pyrimidine core (e.g., ) replaces nitrogen atoms with sulfur, altering electron distribution and metabolic stability compared to the pyrazolo[3,4-d]pyrimidinone core.
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl substituent in may improve metabolic stability via reduced oxidative metabolism.
Side Chain Variations :
Biologische Aktivität
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core fused with a dimethylphenyl group and an acetamide moiety. The molecular formula is with a molecular weight of approximately 320.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. It has been shown to interact with kinases, leading to the disruption of pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) demonstrated that compounds within this class could effectively inhibit tumor growth in multicellular spheroids, suggesting their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have been explored extensively. For instance, a series of pyrazole amide derivatives were synthesized and tested against various bacterial strains. Results showed moderate to excellent activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating that modifications in the chemical structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Screening
In a comprehensive screening of drug libraries for anticancer activity, a derivative similar to the compound under discussion was identified as having significant effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
A series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various phytopathogenic fungi. Among these, one derivative exhibited higher antifungal activity than standard treatments such as boscalid, showcasing the potential for agricultural applications .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide?
The synthesis typically involves multi-step protocols:
- Core scaffold construction : Cyclization of pyrazole-carboxamide derivatives with substituted benzoyl chlorides (e.g., 2,3-dimethylphenyl derivatives) under basic conditions (triethylamine or DIPEA) to form the pyrazolo[3,4-d]pyrimidine core .
- Acetamide side-chain introduction : Coupling the core with N-phenylacetamide via nucleophilic substitution or amidation reactions, often using coupling agents like EDCI/HOBt .
- Reaction optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection significantly impact yield (typically 45–70%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions. For example, the 4-oxo group appears as a singlet near δ 160 ppm in C NMR .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 457.18) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, bond angles, and packing interactions for polymorph identification .
Advanced Research Questions
Q. How do substituent variations (e.g., 2,3-dimethylphenyl vs. 4-chlorophenyl) impact biological activity?
-
Structure-Activity Relationship (SAR) studies :
Substituent Biological Target Effect Source 2,3-dimethylphenyl Kinases (e.g., EGFR) Enhanced selectivity due to steric bulk 4-chlorophenyl Topoisomerase II Increased cytotoxicity (IC ~2.5 μM) 4-methoxyphenyl COX-2 Reduced anti-inflammatory activity -
Methodology : Competitive binding assays (SPR, ITC) and molecular docking (AutoDock Vina) correlate substituent hydrophobicity/electrostatics with target affinity .
Q. What strategies resolve contradictions in reported biological data (e.g., anticancer vs. antiviral activity)?
- Data conflict example : A 2024 study reported IC = 1.8 μM against HeLa cells , while a 2025 study found no activity (IC >50 μM) .
- Resolution approaches :
- Assay standardization : Control for cell line variability (e.g., passage number, culture conditions) .
- Metabolic stability testing : Evaluate compound degradation in serum (half-life <2 hr in some cases) using LC-MS .
- Off-target profiling : Screen against kinase panels (e.g., DiscoverX) to identify confounding interactions .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET prediction :
- LogP : Calculated ~3.2 (moderate lipophilicity) using Molinspiration, suggesting BBB permeability but potential hepatotoxicity risks .
- CYP450 inhibition : SwissADME predicts strong CYP3A4 inhibition (Ki = 0.8 μM), necessitating structural tweaks (e.g., replacing phenyl with pyridyl) .
- MD simulations : GROMACS simulations (50 ns) assess binding mode stability with EGFR, identifying critical hydrogen bonds (e.g., N–H···O=C with Thr766) .
Methodological Challenges in Mechanistic Studies
Q. What experimental designs are critical for elucidating the compound’s mechanism of action?
- Target deconvolution :
- Chemical proteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding partners .
- CRISPR-Cas9 screens : Genome-wide knockout libraries pinpoint synthetic lethal interactions (e.g., BRCA1-deficient cells) .
- Pathway analysis : RNA-seq (Illumina NovaSeq) post-treatment reveals downregulation of PI3K/AKT/mTOR pathways .
Q. How are solubility and formulation issues addressed in in vivo studies?
- Nanoparticle encapsulation : PEG-PLGA nanoparticles improve aqueous solubility (from <0.1 mg/mL to 5 mg/mL) and extend half-life in murine models .
- Co-crystallization : Co-formers like saccharin enhance bioavailability (AUC increased 3.5×) via amorphous solid dispersions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
